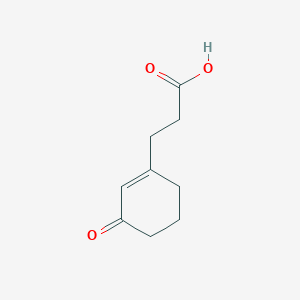methyl}oxophosphanium CAS No. 61222-61-5](/img/structure/B14586250.png)
(Butoxymethoxy){[(chloroacetyl)oxy](phenyl)methyl}oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is a complex organophosphorus compound It is known for its unique chemical structure, which includes a butoxymethoxy group, a chloroacetyl group, a phenyl group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium typically involves multiple steps. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction . This reaction is crucial for forming the butoxymethoxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases are used in nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted aromatic compounds.
Applications De Recherche Scientifique
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be used in biochemical assays and as a tool for studying enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Bromomethyl methyl ether: A compound with similar functional groups used in organic synthesis.
Uniqueness
(Butoxymethoxy){(chloroacetyl)oxymethyl}oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61222-61-5 |
|---|---|
Formule moléculaire |
C14H19ClO5P+ |
Poids moléculaire |
333.72 g/mol |
Nom IUPAC |
butoxymethoxy-[(2-chloroacetyl)oxy-phenylmethyl]-oxophosphanium |
InChI |
InChI=1S/C14H19ClO5P/c1-2-3-9-18-11-19-21(17)14(20-13(16)10-15)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3/q+1 |
Clé InChI |
BMYCIUREDDIPHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCO[P+](=O)C(C1=CC=CC=C1)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


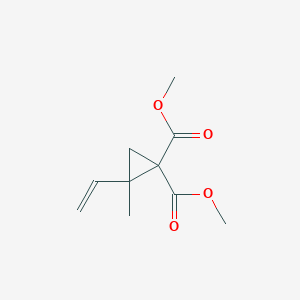
![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

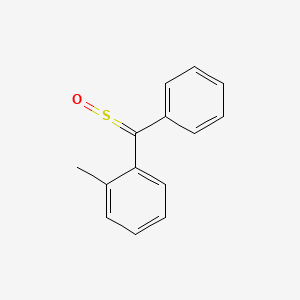
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
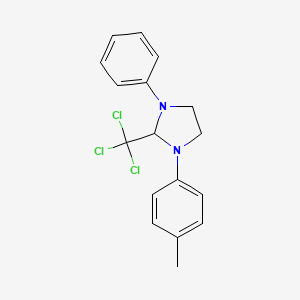
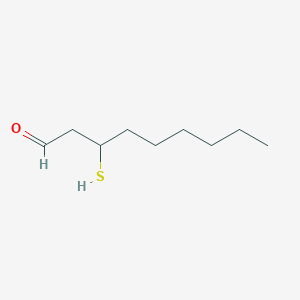
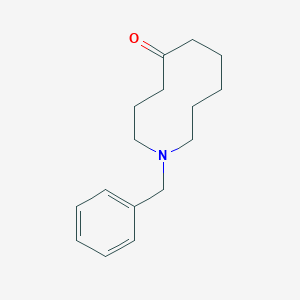
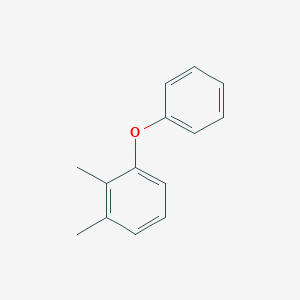

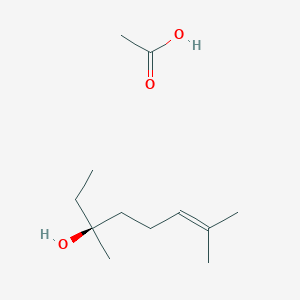
![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)

